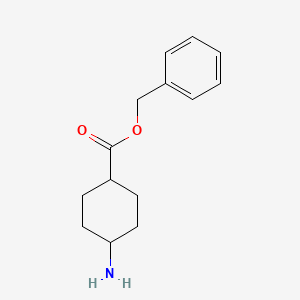

Benzyl cis-4-aminocyclohexane-1-carboxylate

Description

The utility of cyclic structures in drug design is well-established, offering a degree of rigidity that can be advantageous for molecular recognition by biological targets. Among these, the cyclohexane (B81311) ring is of particular interest due to its distinct conformational preferences that dictate the spatial orientation of its substituents.

The cyclohexane ring is not a planar hexagon. To alleviate the strain that would be present in a flat structure, it adopts several non-planar three-dimensional shapes. The most stable of these is the "chair" conformation, which minimizes both angle strain (deviation from the ideal tetrahedral bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).

In the chair conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the main axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. The chair conformation can undergo a "ring flip" to an alternative chair conformation, in which all axial substituents become equatorial and vice versa.

The relative stability of these two chair conformers is a critical factor in molecular recognition. Generally, a substituent, particularly a bulky one, is more stable in an equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions. This conformational preference is fundamental to how a molecule presents its functional groups for interaction with biological targets like enzymes and receptors. Less stable conformations, such as the "boat" and "twist-boat," also exist and can be part of the dynamic equilibrium of the molecule.

Table 1: Key Conformations of Cyclohexane

| Conformation | Relative Energy (approx. kcal/mol) | Key Features |

| Chair | 0 | Most stable; staggered bonds, minimal strain. |

| Twist-Boat | 5.5 | More stable than the boat; reduced flagpole interactions. |

| Boat | 6.9 | Less stable; flagpole steric strain and eclipsed bonds. |

| Half-Chair | 10.8 | Transition state between chair and twist-boat. |

When a cyclohexane ring is substituted at two positions, stereoisomers—cis and trans—are possible. In a 1,4-disubstituted cyclohexane, the cis isomer has both substituents on the same side of the ring's general plane, while the trans isomer has them on opposite sides. This stereochemical arrangement has profound implications for the molecule's shape and stability.

For a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position in any given chair conformation. Upon a ring flip, the axial substituent becomes equatorial, and the equatorial one becomes axial. The two resulting chair conformations are of equal energy if the substituents are identical. However, if the substituents are different, the conformation where the larger group occupies the more spacious equatorial position will be energetically favored and thus more populated at equilibrium.

This fixed, yet conformationally dependent, spatial relationship is crucial in the design of bioactive scaffolds. The cis-1,4-disubstitution pattern precisely orients the two functional groups relative to each other, which can be critical for binding to a specific receptor pocket or active site. For instance, in the case of Benzyl (B1604629) cis-4-aminocyclohexane-1-carboxylate, the amino group and the benzyl carboxylate group are held in a specific axial-equatorial relationship, defining a distinct vector for potential intermolecular interactions. Research on praziquantel (B144689) analogues has highlighted the importance of this cis-conformation, where a cis-4-(benzyloxy)cyclohexanecarbonyl moiety is attached to a pyrazinoisoquinolinone core. researchgate.net In the crystal structure of one such derivative, the carbonyl group was found to occupy an equatorial position while the benzyloxy group was axial, demonstrating the defined stereochemistry of this scaffold. researchgate.net

Table 2: Conformational Analysis of cis-1,4-Disubstituted Cyclohexane

| Conformer | Substituent 1 Position | Substituent 2 Position | Relative Stability |

| Chair 1 | Axial | Equatorial | Depends on the relative size of substituents. |

| Chair 2 | Equatorial | Axial | Depends on the relative size of substituents. |

Benzyl cis-4-aminocyclohexane-1-carboxylate and its parent scaffold, cis-4-aminocyclohexanecarboxylic acid, are versatile building blocks in medicinal chemistry and organic synthesis. The benzyl group serves as a common protecting group for the carboxylic acid, which can be readily removed during synthetic sequences to reveal the free acid or to be converted into other functional groups.

Research involving this scaffold has followed several key trajectories:

Synthesis of Bioactive Molecules: The cis-4-aminocyclohexane-1-carboxylate core is utilized as a key intermediate in the synthesis of a variety of biologically active compounds. For example, derivatives of this scaffold are investigated for their potential as pharmaceuticals targeting neurological disorders, where the defined stereochemistry can influence receptor interactions. chemimpex.com The N-Boc protected version, Boc-cis-4-aminocyclohexane carboxylic acid, is a widely used intermediate for this purpose. chemimpex.com

Development of Novel Therapeutics: The structural motif is incorporated into larger molecules to explore new therapeutic applications. For instance, a study detailed the synthesis of benzyl 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate, a novel sulfonamide derivative. ijcce.ac.ir This compound was evaluated for its antibacterial and enzyme inhibition properties, demonstrating the utility of the cyclohexane carboxylate scaffold in generating new potential drug candidates. ijcce.ac.ir

Elaboration into Complex Scaffolds: The amino and carboxylate functionalities serve as handles for further chemical elaboration. A significant area of research is in the synthesis of analogues of the anthelmintic drug Praziquantel. One key intermediate reported is (S)-(+)-cis-4′-Benzyloxypraziquantel, which is synthesized from cis-4-(benzyloxy)cyclohexanecarbonyl chloride. researchgate.net This highlights how the core cis-1,4-disubstituted cyclohexane structure is a valuable precursor for creating complex heterocyclic systems with established therapeutic relevance. nih.govderpharmachemica.comresearchgate.netchemicalbook.comgoogle.com

The academic interest in this compound and related structures stems from their ability to provide a conformationally restricted yet synthetically flexible platform for the development of new chemical entities with potential biological applications.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPFWCRTJAOTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis of Benzyl Cis 4 Aminocyclohexane 1 Carboxylate and Its Analogues

Cyclohexane (B81311) Ring Conformations: Chair Dynamics and Conformational Equilibrium

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle strain and torsional strain, it predominantly adopts a puckered, three-dimensional structure known as the chair conformation. researchgate.netmasterorganicchemistry.com This conformation is the most stable form of cyclohexane, with all carbon-carbon bond angles being approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons being in a staggered arrangement. masterorganicchemistry.com

A key feature of the chair conformation is the presence of two distinct types of substituent positions: axial and equatorial. cedia.edu.ec Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.

The cyclohexane ring is not static; it undergoes a rapid process of conformational interconversion known as a "ring flip" or "chair-chair interconversion." cedia.edu.ec During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. For an unsubstituted cyclohexane molecule, the two chair conformations are identical in energy and are in a dynamic equilibrium.

However, in substituted cyclohexanes like Benzyl (B1604629) cis-4-aminocyclohexane-1-carboxylate, the two chair conformers resulting from a ring flip are no longer energetically equivalent. nih.govcore.ac.uk The cis-1,4-substitution pattern means that in any given chair conformation, one substituent will be in an axial position and the other in an equatorial position. A ring flip will interchange these positions. The relative stability of these two conformers, and thus the position of the conformational equilibrium, is determined by the steric interactions of the substituents with the rest of the ring.

Stereoelectronic Effects on Substituent Orientation (Axial vs. Equatorial Preference)

The preference for a substituent to occupy the equatorial position is a well-established principle in the conformational analysis of cyclohexane derivatives. This preference is primarily due to the avoidance of steric strain, specifically 1,3-diaxial interactions. nih.gov An axial substituent experiences steric hindrance from the two other axial hydrogen atoms on the same side of the ring (at the C-3 and C-5 positions relative to the substituent at C-1). In contrast, an equatorial substituent is pointed away from the ring, minimizing such unfavorable interactions. nih.gov

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

For Benzyl cis-4-aminocyclohexane-1-carboxylate, we must consider the A-values of the amino (-NH₂) group and the benzyl carboxylate (-COOBn) group.

| Substituent Group | A-value (kcal/mol) |

| Amino (-NH₂) | 1.6 wikipedia.org |

| Carboxylic Acid (-COOH) | 1.35 wikipedia.org |

| Benzyl (-CH₂Ph) | 1.81 rsc.org |

| Methyl (-CH₃) | 1.7 wikipedia.org |

Note: The A-value for the entire benzyl carboxylate group is not commonly tabulated, but we can infer its steric demand by considering the values for related groups like carboxylic acid and benzyl.

Intramolecular Hydrogen Bonding Networks and Their Influence on Preferred Conformations

Beyond steric effects, intramolecular hydrogen bonding can significantly influence the conformational preferences of a molecule. In this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen bond acceptor.

For a cis-1,4-disubstituted cyclohexane, an intramolecular hydrogen bond can potentially form between an axial amino group and an equatorial benzyl carboxylate group, or vice-versa. However, the spatial arrangement is more favorable when the amino group is axial and the ester group is equatorial. In this conformation, the hydrogen atoms of the axial amino group are positioned in relative proximity to the equatorial ester's carbonyl oxygen.

Studies on analogous compounds, such as cis-4-ammoniocyclohexanecarboxylate, have shown that the cyclohexane ring adopts a chair conformation with the carboxylate and ammonium (B1175870) groups in axial and equatorial positions, respectively. cedia.edu.ecresearchgate.net This arrangement is stabilized by hydrogen bonding. The formation of such an intramolecular hydrogen bond in this compound would further stabilize the conformer with the axial amino group and equatorial benzyl carboxylate group, reinforcing the preference dictated by steric effects. This interaction can effectively "lock" the molecule into a preferred conformation.

Spectroscopic Techniques for Conformational Elucidation

The determination of the preferred conformation of molecules in both solution and solid states relies on various spectroscopic and analytical techniques.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbon atoms) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu By measuring the ³J values, one can deduce the relative orientation of protons and, consequently, the conformation of the cyclohexane ring. nih.govoup.com For a chair conformation, distinct coupling constants are expected for different proton relationships.

| Proton Relationship | Dihedral Angle (approx.) | Expected ³J Value (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

In the preferred conformation of this compound (axial amino, equatorial ester), the proton at C-1 (attached to the ester) would be axial. Its coupling to the two axial protons at C-2 and C-6 would be large (³Jaa), while its coupling to the two equatorial protons at C-2 and C-6 would be small (³Jae). Similarly, the axial proton at C-4 (attached to the amino group) would exhibit large couplings to its axial neighbors.

Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. NOE experiments can therefore be used to identify protons that are close to each other in space. For example, in the diaxial conformation of a 1,4-disubstituted cyclohexane, strong NOEs would be observed between the two axial substituents and the other axial protons on the same face of the ring.

Variable-Temperature NMR (VT-NMR): At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. biomedres.us By lowering the temperature, the rate of interconversion can be slowed down, allowing for the observation of distinct signals for each conformer. VT-NMR experiments can be used to determine the energy barrier for the ring flip and the relative populations of the conformers at different temperatures.

X-ray diffraction provides unambiguous information about the conformation of a molecule in the solid state. This technique determines the precise spatial coordinates of each atom in a crystal lattice, revealing bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound was not found, analysis of the closely related cis-4-ammoniocyclohexanecarboxylate hemihydrate confirms that the cyclohexane ring adopts a chair conformation in the solid state. researchgate.net Furthermore, studies on other benzyl-substituted cyclohexane carboxylates have successfully utilized X-ray diffraction to determine their solid-state conformation and crystal packing, which is often influenced by intermolecular interactions like hydrogen bonding. ijcce.ac.ir Such an analysis for the title compound would definitively establish its solid-state conformation and reveal how the molecules arrange themselves in the crystal, including any intermolecular hydrogen bonding networks.

Computational Chemistry Approaches to Conformational Landscapes

Computational chemistry offers a powerful means to investigate the conformational landscape of molecules. Methods such as molecular mechanics (MM), semi-empirical methods, and ab initio calculations can be used to model the structure and energetics of different conformers. nih.gov

By performing a systematic search of the potential energy surface, computational methods can identify all low-energy conformers, including various chair, boat, and twist-boat forms. These calculations can provide the relative energies of these conformers, allowing for the prediction of the most stable conformation and the equilibrium populations of different conformers. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can also provide insights into electronic effects, such as the strength of intramolecular hydrogen bonds, and their influence on conformational stability. core.ac.ukbiomedres.us For this compound, computational studies would complement experimental data by providing a detailed energetic profile of the chair-chair interconversion and quantifying the stabilizing effect of the predicted intramolecular hydrogen bond.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Energy Minimization

The conformational flexibility of the cyclohexane ring allows it to adopt several non-planar arrangements, the most stable of which is the chair conformation. In a cis-1,4-disubstituted cyclohexane, such as this compound, the two substituents are located on the same side of the ring. This geometric constraint dictates that in a chair conformation, one substituent must occupy an axial position while the other assumes an equatorial position. Through a process known as ring flipping, the cyclohexane ring can interconvert between two distinct chair conformations, causing the axial substituent to become equatorial and vice versa.

The relative stability of these two chair conformers is determined by the steric bulk of the substituents. Generally, a substituent experiences less steric hindrance in the equatorial position compared to the axial position, where it encounters unfavorable 1,3-diaxial interactions with other axial atoms. The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.

For this compound, two chair conformations are in equilibrium: one with an axial amino group and an equatorial benzyl carboxylate group, and the other with an equatorial amino group and an axial benzyl carboxylate group. To predict the favored conformation, the A-values of the amino (-NH₂) and benzyl carboxylate (-COOCH₂Ph) groups are compared.

Computational Approaches to Determine Conformational Energies

Molecular mechanics and quantum chemical calculations are powerful computational tools used to model molecular structures and calculate their energies.

Molecular Mechanics (MM) methods employ classical physics principles to approximate the potential energy of a molecule. The molecule is treated as a collection of atoms held together by springs representing bonds. The total steric energy is calculated as the sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. Force fields, such as MMFF94 (Merck Molecular Force Field), are sets of parameters that define these potential energy functions. By systematically altering the geometry of the molecule and calculating its steric energy, energy minimization algorithms can identify the lowest energy conformations.

Quantum Chemical Calculations , such as ab initio and Density Functional Theory (DFT), are based on the principles of quantum mechanics and provide a more rigorous description of the electronic structure of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the system. DFT methods, with functionals like B3LYP and basis sets such as 6-31G* or higher, are widely used for conformational analysis as they offer a good balance between accuracy and computational cost. These calculations can provide precise geometries and relative energies of different conformers in the gas phase or in solution (using solvent models).

Detailed Research Findings

While specific computational studies on this compound are not extensively reported in the literature, the conformational equilibrium can be reliably predicted by analyzing the A-values of its constituent functional groups, which have been determined through both experimental and computational studies on simpler analogues.

The A-value for an amino (-NH₂) group is approximately 1.2 to 1.5 kcal/mol. This value indicates a moderate preference for the equatorial position. The steric bulk of the amino group arises from the nitrogen atom and its associated hydrogen atoms.

Based on these A-values, the benzyl carboxylate group is sterically more demanding than the amino group. Consequently, the chair conformation that places the larger benzyl carboxylate group in the more spacious equatorial position and the smaller amino group in the axial position will be the more stable and therefore the major conformer at equilibrium. The energy difference between the two conformers will be the difference between their respective A-values.

Interactive Data Tables

The following tables summarize the estimated conformational energies for the substituents of this compound.

| Substituent | A-Value (kcal/mol) | Reference/Estimation Basis |

|---|---|---|

| Amino (-NH₂) | ~1.4 | Average literature value for aminocyclohexane |

| Benzyl Carboxylate (-COOCH₂Ph) | ~2.0 | Estimated based on analogues (benzyl and ester groups) |

| Conformer | Axial Group (Higher Energy) | Equatorial Group (Lower Energy) | Estimated Relative Energy (kcal/mol) | Predicted Population at 25°C |

|---|---|---|---|---|

| Conformer A (More Stable) | Amino (-NH₂) | Benzyl Carboxylate (-COOCH₂Ph) | 0 (Reference) | ~73% |

| Conformer B (Less Stable) | Benzyl Carboxylate (-COOCH₂Ph) | Amino (-NH₂) | ~0.6 | ~27% |

Note: The relative energy is estimated as the difference in the A-values (2.0 - 1.4 = 0.6 kcal/mol). The population is calculated using the Gibbs free energy equation (ΔG = -RTlnK).

These computational insights predict that this compound predominantly exists in a chair conformation where the benzyl carboxylate group occupies the equatorial position to minimize steric strain.

Derivatization and Chemical Modification of Benzyl Cis 4 Aminocyclohexane 1 Carboxylate

Amide and Ester Coupling Reactions for Scaffold Elaboration

The presence of both an amino group and a carboxylic acid (after deprotection of the benzyl (B1604629) ester) makes Benzyl cis-4-aminocyclohexane-1-carboxylate an ideal substrate for amide and ester coupling reactions. These reactions are fundamental for extending the molecular scaffold and are among the most frequently employed transformations in pharmaceutical synthesis. researchgate.net

The primary amine is nucleophilic and readily participates in amide bond formation when reacted with an activated carboxylic acid. This process typically involves the use of coupling reagents to convert a carboxylic acid partner into a more reactive species, such as an active ester, which is then susceptible to nucleophilic attack by the amine of the cyclohexane (B81311) derivative. luxembourg-bio.comnih.gov A wide variety of modern coupling reagents are available for this purpose, each with specific advantages regarding reaction efficiency and suppression of side reactions like racemization. luxembourg-bio.com

Conversely, the benzyl ester can be cleaved, typically through catalytic hydrogenation, to reveal the free carboxylic acid. This carboxylic acid can then be activated and coupled with a different amine or alcohol to form a new amide or ester linkage, respectively. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. fishersci.co.uk

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Acronym | Activating Mechanism |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. fishersci.co.uk |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms a benzotriazolyl active ester. |

These coupling strategies allow for the systematic elaboration of the this compound scaffold, enabling its incorporation into larger, more complex molecular designs.

N-Substitution and Functionalization Strategies of the Amino Group

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate the molecule's physicochemical and biological properties. Common N-substitution strategies include acylation, sulfonylation, and alkylation.

N-Acylation: This is a fundamental transformation, often used to install a protecting group or to link the molecule to another scaffold via an amide bond, as discussed previously. A common example in multi-step synthesis is the protection of the amine with a tert-butyloxycarbonyl (Boc) group by reacting the substrate with Boc-anhydride. google.comgoogle.com This strategy temporarily masks the nucleophilicity of the amine, allowing for selective reactions at other sites on the molecule.

N-Sulfonylation: The reaction of the amino group with a sulfonyl chloride (e.g., 4-bromophenylsulfonyl chloride) in the presence of a base yields a sulfonamide. ijcce.ac.ir Sulfonamides are important functional groups in medicinal chemistry and can act as bioisosteres for amides. ijcce.ac.ir This modification alters the hydrogen bonding capacity and electronic properties of the nitrogen atom.

N-Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides, though this can sometimes lead to over-alkylation. Reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing specific alkyl groups. N-alkylation can introduce steric bulk and remove a hydrogen bond donor, which can be crucial for tuning receptor binding or improving pharmacokinetic properties. nih.gov

These N-functionalization strategies are essential tools for modifying the core structure of this compound, enabling the synthesis of diverse libraries of compounds for various applications.

Functionalization of the Cyclohexane Ring System

Direct functionalization of the saturated cyclohexane ring is chemically challenging due to the high bond dissociation energy of C(sp³)–H bonds. However, recent advances in C–H activation chemistry have provided powerful methods for introducing new functional groups onto such scaffolds with high site- and diastereoselectivity. researchgate.net

One of the most effective strategies is the use of a directing group to guide a transition metal catalyst to a specific C–H bond. The carboxylic acid moiety of deprotected this compound can serve as an effective directing group for palladium-catalyzed transannular C–H functionalization. researchgate.netnih.gov This approach enables the arylation of the C–H bond at the γ-position relative to the carboxyl group. This reaction typically involves a palladium catalyst, a specialized ligand, and an oxidant to facilitate the C–C bond formation between the cyclohexane ring and an aryl partner. nih.gov

Table 2: Example of Palladium-Catalyzed Transannular γ-C–H Arylation

| Parameter | Description |

|---|---|

| Substrate | Cycloalkane Carboxylic Acid |

| Directing Group | Carboxylic Acid (-COOH) |

| Catalyst | Pd(OAc)₂ |

| Ligand | Quinuclidine-pyridone or Sulfonamide-pyridone based ligands. researchgate.net |

| Coupling Partner | Aryl Iodide (ArI) or Arene |

| Key Transformation | Selective formation of a C-C bond at the γ-position of the cyclohexane ring. nih.gov |

This methodology represents a significant advance, allowing for the late-stage functionalization of the otherwise inert cyclohexane backbone, thereby providing access to novel and complex derivatives that would be difficult to synthesize using traditional methods.

Synthesis of Cyclic Peptides and Peptide Mimetics Incorporating the cis-4-Aminocyclohexane-1-carboxylate Moiety

The conformationally constrained nature of the cyclohexane ring makes cis-4-aminocyclohexanecarboxylic acid an attractive building block for the synthesis of peptidomimetics and cyclic peptides. rsc.org By replacing natural amino acids with this moiety, chemists can introduce specific structural constraints into a peptide backbone. These constraints can enforce a particular secondary structure, such as a β-turn, which is often crucial for biological activity. unibo.it Furthermore, the non-natural structure can enhance the peptide's stability against enzymatic degradation by proteases. nih.gov

The synthesis involves standard solid-phase or solution-phase peptide synthesis protocols. The cis-4-aminocyclohexanecarboxylic acid unit is typically N-protected (e.g., with Fmoc or Boc) and then coupled to a growing peptide chain using standard amide coupling reagents like HATU or HBTU. mdpi.com

Table 3: Rationale for Incorporating cis-4-Aminocyclohexane-1-carboxylate in Peptidomimetics

| Feature | Advantage | Reference |

|---|---|---|

| Conformational Rigidity | Induces specific turns and secondary structures in the peptide backbone. | unibo.it |

| Proteolytic Stability | The non-natural amino acid structure resists cleavage by proteases. | nih.gov |

| Structural Diversity | Provides novel scaffolds for exploring structure-activity relationships (SAR). | rsc.org |

| Topographical Control | The cis stereochemistry precisely orients side chains in 3D space. | |

The incorporation of this building block is a powerful strategy for designing novel peptide-based therapeutics with improved stability and defined three-dimensional structures.

Integration into Macrocyclic Structures and Complex Architectures

Beyond cyclic peptides, the bifunctional nature of this compound makes it a suitable component for integration into a broader range of macrocyclic structures and complex molecular architectures. The principles of macrocyclization, which are well-established in cyclic peptide synthesis, can be applied to form other types of large rings. mdpi.com

The synthesis of these complex architectures relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of activating reagents and the specific points of cyclization are critical for achieving good yields of the desired macrocyclic product. The defined cis stereochemistry of the cyclohexane unit is instrumental in controlling the topology of the final macrocyclic structure. nih.gov

Applications in Medicinal Chemistry Design and Structure Activity Relationship Sar Studies

Role as a Conformationally Constrained Scaffold in Bioactive Molecule Design

In the design of bioactive molecules, achieving an optimal conformation for binding to a biological target is paramount. Flexible molecules can adopt a multitude of conformations, and only a fraction of these may be active. This conformational flexibility can come with an entropic penalty upon binding, potentially lowering affinity. The use of conformationally constrained scaffolds, such as the cyclohexane (B81311) ring in benzyl (B1604629) cis-4-aminocyclohexane-1-carboxylate, helps to pre-organize the molecule into a bioactive conformation.

The cyclohexane ring restricts the rotational freedom of the substituent groups—the amino and carboxylate moieties—placing them in defined spatial orientations. This "rigidification" strategy can enhance a molecule's binding affinity for its target protein by reducing the entropic cost of binding. Furthermore, the defined stereochemistry of the cis isomer ensures a specific spatial relationship between the functional groups, which is crucial for precise interactions with amino acid residues in a protein's binding site. The incorporation of such scaffolds can lead to compounds with increased stability and improved oral bioavailability by locking the molecule in a shape that is less susceptible to metabolism.

Design Principles for Enzyme Inhibitors Incorporating cis-4-Aminocyclohexane-1-carboxylate Scaffolds

The cis-4-aminocyclohexane-1-carboxylate framework has been instrumental in the design of various enzyme inhibitors. The scaffold serves as a central core from which substituents can be oriented to interact with specific pockets and residues within an enzyme's active site.

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of blood coagulation and is a target for the development of new anticoagulants. In the design of FXIa inhibitors, the cis-4-aminocyclohexane-1-carboxylate scaffold can be used to correctly position substituents into the S2 and S3 pockets of the enzyme's active site. Computational modeling of peptidomimetic inhibitors has shown that residues like cyclohexyl-glycine can fit into the S3 pocket (distal binding pocket). The rigid cyclohexane ring helps to optimally orient functional groups to form key interactions, such as hydrogen bonds with the protein backbone. For instance, macrocyclic inhibitors have been designed where the constrained scaffold forms part of the ring, ensuring that amide bonds within the inhibitor maintain crucial H-bond interactions with residues like Gly218, Gly216, and Ser214 of FXIa. The design principle involves using the rigid scaffold to minimize the entropic penalty of binding and to ensure a high-affinity interaction with the specific sub-pockets of the FXIa active site.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for treating hypertension and inflammation. The design of sEH inhibitors often involves a central urea (B33335) or amide pharmacophore that interacts with key catalytic residues (Asp333, Tyr381, Tyr465). The cis-4-aminocyclohexane-1-carboxylate scaffold can be incorporated on one side of this pharmacophore.

Structure-activity relationship (SAR) studies have demonstrated that the bulky, hydrophobic cyclohexyl group can occupy one of two hydrophobic pockets in the active site, either the F265 pocket or the W334 niche. The specific orientation depends on the other substituents on the inhibitor. This dual-binding possibility complicates straightforward structure-based design but also offers opportunities for optimization. The rigid nature of the cyclohexane ring is beneficial, as flexible side chains in sEH inhibitors have been shown to be rapidly metabolized. By using a conformationally restricted moiety, metabolic stability and in vivo efficacy can be improved. The design strategy focuses on attaching the cyclohexane ring to the core pharmacophore to provide a bulky, hydrophobic group that fits snugly into the enzyme's active site tunnels, thereby increasing inhibitor potency.

Table 1: SAR Insights for sEH Inhibitors with Cyclohexyl Scaffolds

| Structural Feature | Observation | Implication for Design |

| Cyclohexyl Group | Binds in hydrophobic pockets (F265 or W334 niche). | Provides a key hydrophobic interaction essential for high potency. |

| Conformational Rigidity | Rigid scaffolds (e.g., piperidine, cyclohexane) improve metabolic stability compared to flexible chains. | Use of the cyclohexane scaffold can enhance pharmacokinetic properties. |

| Urea/Amide Pharmacophore | Forms crucial hydrogen bonds with catalytic residues (Asp333, Tyr381, Tyr465). | This core interaction is essential and must be maintained in new designs. |

| Substituent Orientation | The orientation of the cyclohexyl group can be flipped depending on other parts of the inhibitor. | Structure-based design must consider both possible binding modes to accurately predict affinity. |

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a significant target in cancer therapy. Mcl-1 inhibitors work by blocking the protein-protein interaction between Mcl-1 and pro-apoptotic proteins like BAK/BAX. This interaction occurs in a hydrophobic groove on the Mcl-1 surface.

The design of Mcl-1 inhibitors often involves creating molecules that mimic the alpha-helical BH3 domain of pro-apoptotic proteins. The cis-4-aminocyclohexane-1-carboxylate scaffold can be incorporated into complex macrocycles or other structures to serve as a rigid linker or to present side chains that mimic key hydrophobic residues (e.g., leucine, valine) of the BH3 domain. Structure-based design is crucial, utilizing X-ray crystallography and NMR to optimize how these side chains fit into the hydrophobic pockets (P1-P4) of the Mcl-1 binding groove. The conformational rigidity imparted by the cyclohexane ring helps to create pre-organized, high-affinity binders. Optimization strategies often focus on fine-tuning physicochemical properties to achieve a balance between potency and drug-like characteristics suitable for therapeutic development.

Table 2: Key Mcl-1 Inhibitors and their Binding Affinities

| Compound | Target | Binding Affinity (Ki or Kd) | Class/Scaffold |

| S63845 | Mcl-1 | Kd = 0.19 nM | Thienopyrimidine |

| A-1210477 | Mcl-1 | Ki = 0.454 nM | N/A |

| VU661013 | Mcl-1 | Ki = 97 pM | N/A |

| AZD5991 | Mcl-1 | Ki = 0.13 nM | Macrocycle |

| MIK665 (S64315) | Mcl-1 | Ki = 1.2 nM | N/A |

Peptidylarginine deiminase type 4 (PAD4) is a calcium-dependent enzyme that converts arginine residues to citrulline. Its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and in some cancers. PAD4 inhibitors are designed to block the enzyme's active site.

A key interaction for many PAD4 inhibitors is a salt bridge with Asp473. The amino group of the cis-4-aminocyclohexane-1-carboxylate scaffold can be designed to mimic the guanidinium group of the natural substrate, arginine, to form this critical interaction. The cyclohexane ring serves to position this amine and other functional groups correctly within the active site. SAR studies of known inhibitors like GSK199 and GSK484, while not containing this exact scaffold, have revealed important design principles. For instance, inhibitor potency is sensitive to the presence and concentration of calcium, with some compounds preferentially binding to the calcium-free form of the enzyme. The design of PAD4 inhibitors incorporating the cyclohexane scaffold would aim to leverage its rigid structure to optimize interactions with both the active site and allosteric regions that are affected by calcium binding.

Table 3: Potency of Selected PAD4 Inhibitors

| Inhibitor | Target | IC50 | Notes |

| GSK484 | PAD4 | 50 nM (in absence of Ca2+) | Reversible inhibitor, potency is lower in the presence of calcium (250 nM). |

| GSK199 | PAD4 | 200 nM (in absence of Ca2+) | Orally active, reversible, and selective inhibitor. |

| BMS-P5 | PAD4 | 98 nM | Selective over PAD1, PAD2, and PAD3. |

| Cl-amidine | PAD4 | N/A | Irreversible inhibitor, often used as a reference compound. |

The Janus kinases (JAKs) are a family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) essential for cytokine signaling, making them important targets for inflammatory and autoimmune diseases. Most JAK inhibitors are competitive antagonists that bind to the ATP-binding site in the kinase domain.

The design of JAK inhibitors often centers on a heterocyclic core (e.g., pyrrolo[2,3-d]pyrimidine) that forms hydrogen bonds with the hinge region of the kinase domain (e.g., with E957 and L959 in JAK3). The cis-4-aminocyclohexane-1-carboxylate scaffold can be incorporated as a substituent on this core. Its role is to position other functional groups into specific sub-pockets of the ATP-binding site to enhance potency and, crucially, selectivity among the different JAK isozymes. Achieving selectivity is a major challenge in JAK inhibitor design, as the ATP-binding sites are highly conserved. Using a conformationally constrained scaffold like cyclohexane can help exploit subtle differences between the kinase domains, allowing for the design of inhibitors that favor one JAK family member over others, which can lead to a better safety profile by avoiding off-target effects.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulator Design

The chemical scaffold of benzyl cis-4-aminocyclohexane-1-carboxylate represents a promising starting point in the design of novel modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional protein that is unable to effectively transport chloride ions across cell membranes. This dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. Small-molecule CFTR modulators are a class of drugs that aim to correct the function of the mutated CFTR protein. nih.gov These modulators are generally classified as either "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, or "potentiators," which enhance the channel gating function of the protein once it is at the cell surface.

The structure of this compound incorporates several key features that are amenable to the design of CFTR modulators. The central cyclohexane ring provides a rigid scaffold that can be functionalized to present substituents in defined spatial orientations. The presence of both an amino group and a carboxylate group allows for the introduction of diverse chemical moieties to probe interactions with the CFTR protein. Furthermore, the benzyl group can be modified to explore various steric and electronic effects that may influence binding and activity.

While direct studies on this compound as a CFTR modulator are not extensively documented, the aminocyclohexane core is a recognized motif in medicinal chemistry for its ability to mimic peptide structures and engage in specific interactions with biological targets. Research into other classes of CFTR modulators, such as those based on aminopyrrolidine carboxylic acid, has demonstrated the importance of amino acid-like fragments in achieving corrector activity. Therefore, this compound serves as a valuable template for the synthesis of compound libraries aimed at discovering new and effective CFTR modulators.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of Benzyl (B1604629) cis-4-aminocyclohexane-1-carboxylate. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. The molecular formula for Benzyl cis-4-aminocyclohexane-1-carboxylate is C₁₄H₁₉NO₂.

The theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS. Common ionization techniques such as Electrospray Ionization (ESI) would likely produce the protonated molecule [M+H]⁺.

Table 1: Theoretical Mass Values for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C₁₄H₁₉NO₂ | 233.1416 |

| [M+H]⁺ | C₁₄H₂₀NO₂⁺ | 234.1489 |

| [M+Na]⁺ | C₁₄H₁₉NNaO₂⁺ | 256.1308 |

By comparing the measured mass-to-charge ratio (m/z) to the theoretical values with a high degree of accuracy (typically within 5 ppm), HRMS can unequivocally confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Chromatographic Techniques for Purity and Isomeric Analysis (HPLC, UPLC)

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity and isomeric composition of this compound. These techniques are particularly crucial for separating the cis isomer from its trans counterpart, which may be present as an impurity from the synthesis.

A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate or formic acid in water) and an organic solvent (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and peak shape. Detection is commonly performed using a UV detector, as the benzyl group contains a chromophore.

The retention times of the cis and trans isomers would differ, allowing for their quantification. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Advanced NMR Techniques for Structural Elucidation and Dynamics (e.g., 2D-ROESY, 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of this compound. One-dimensional techniques like ¹H-NMR and ¹³C-NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum, characteristic signals for the benzyl group protons (typically in the 7.3-7.4 ppm region) and the cyclohexyl ring protons would be observed. The cis configuration influences the chemical shifts and coupling constants of the cyclohexyl protons. The protons at C1 and C4 would show specific multiplicities depending on their axial or equatorial positions.

The ¹³C-NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the benzyl group, and the carbons of the cyclohexane (B81311) ring.

Advanced two-dimensional (2D) NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (2D-ROESY) can be used to determine the stereochemistry. In the case of the cis isomer, ROESY would show cross-peaks between protons that are close in space, such as the axial protons on the same side of the cyclohexane ring, confirming the relative stereochemistry of the amino and carboxylate groups. Other 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign all proton and carbon signals unambiguously. ipb.pt

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet |

| Benzylic (CH₂) | ~5.1 | Singlet |

| Cyclohexyl H1 | ~2.5 | Multiplet |

| Cyclohexyl H4 | ~3.0 | Multiplet |

| Cyclohexyl (other) | 1.4 - 2.1 | Multiplet |

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~175 |

| Aromatic (ipso-C) | ~136 |

| Aromatic (ortho, meta, para-C) | 127 - 129 |

| Benzylic (CH₂) | ~66 |

| Cyclohexyl C1 | ~43 |

| Cyclohexyl C4 | ~50 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry and information about its crystal packing. nih.gov For this compound, a single crystal X-ray diffraction study would confirm the cis relationship between the amino and benzyl carboxylate groups on the cyclohexane ring.

Table 5: Representative Crystal Data from a Related Cyclohexane Carboxylate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.353(1) |

| b (Å) | 21.094(2) |

| c (Å) | 20.233(2) |

| β (°) | 94.05(3) |

| Volume (ų) | 5683.1(9) |

| Z | 4 |

Data from a related structure for illustrative purposes. researchgate.net

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy for Peptide Secondary Structure Analysis

When incorporated into a peptide chain, non-standard amino acids like cis-4-aminocyclohexane-1-carboxylic acid can induce specific secondary structures. Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques to study these conformational changes. lew.roresearchgate.netspringernature.comrsc.org

FTIR Spectroscopy: This technique is particularly sensitive to the secondary structure of peptides and proteins. thermofisher.com The amide I band (1600-1700 cm⁻¹) in the IR spectrum, which arises mainly from the C=O stretching vibration of the peptide backbone, is a sensitive indicator of conformation. rsc.org For example, α-helices typically show a strong band around 1655 cm⁻¹, while β-sheets have a characteristic band in the 1620-1640 cm⁻¹ region. lew.rorsc.org The incorporation of the constrained cyclohexyl ring of this compound could favor the formation of turns or specific helical structures, which would be reflected in the position and shape of the amide I band. lew.ro

Circular Dichroism (CD) Spectroscopy: CD spectroscopy in the far-UV region (190-250 nm) is another widely used method to assess the secondary structure of peptides. nih.govnih.gov Different secondary structures have distinct CD spectra. α-helices show negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. Random coils typically have a strong negative band below 200 nm. researchgate.net By analyzing the CD spectrum of a peptide containing this compound, one can determine the percentage of different secondary structural elements and understand the conformational preferences induced by this amino acid analog.

Table 6: Characteristic FTIR Amide I Frequencies and CD Wavelengths for Peptide Secondary Structures

| Secondary Structure | FTIR Amide I (cm⁻¹) | CD Minima (nm) | CD Maxima (nm) |

|---|---|---|---|

| α-Helix | ~1655 | 222, 208 | 192 |

| β-Sheet | 1620 - 1640 | ~218 | ~195 |

| β-Turn | 1660 - 1695 | Variable | Variable |

Computational Chemistry and Cheminformatics for Benzyl Cis 4 Aminocyclohexane 1 Carboxylate Research

Molecular Docking and Ligand-Protein Interaction Studies for Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding how a ligand, like Benzyl (B1604629) cis-4-aminocyclohexane-1-carboxylate, might interact with a biological target at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

In a typical molecular docking study for Benzyl cis-4-aminocyclohexane-1-carboxylate, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized using computational chemistry software. The docking simulation then places the ligand into the active site of the protein, and a scoring function estimates the binding energy. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For instance, the amine and carboxylate groups of the cis-4-aminocyclohexane-1-carboxylate scaffold are potential sites for hydrogen bonding with amino acid residues in the active site of a target protein.

An illustrative example of molecular docking results for this compound with a hypothetical protein kinase is presented in Table 1.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| PDB ID | XXXX |

| Ligand | This compound |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP-145, LYS-72, PHE-80 |

| Hydrogen Bonds | Amine group with ASP-145; Carbonyl oxygen with LYS-72 |

| Hydrophobic Interactions | Benzyl group with PHE-80 |

This is an interactive data table. You can sort and filter the data.

De Novo Drug Design Approaches Utilizing the cis-4-Aminocyclohexane-1-carboxylate Scaffold

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties from scratch. The cis-4-aminocyclohexane-1-carboxylate scaffold serves as an excellent starting point for such endeavors. This scaffold provides a rigid cyclohexane (B81311) ring that can properly orient functional groups in three-dimensional space, and the amine and carboxylate moieties offer opportunities for diverse chemical modifications.

Computational de novo design programs can utilize the cis-4-aminocyclohexane-1-carboxylate scaffold as a building block. These programs can explore vast chemical spaces by adding different functional groups to the scaffold and evaluating the resulting molecules for their potential to bind to a specific target. The design process is often guided by the structure of the target's binding site, ensuring that the newly designed molecules are complementary in shape and chemical properties. This approach can lead to the discovery of novel and potent drug candidates with improved efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by identifying molecular descriptors that correlate with the activity of the compounds. pharmacophorejournal.com For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme or receptor. researchgate.net This would involve synthesizing and testing a set of analogs with variations in their chemical structure and then using computational methods to calculate various descriptors, such as electronic, steric, and hydrophobic properties. dovepress.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov For this compound and its analogs, a pharmacophore model could define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are crucial for target binding. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are likely to be active.

An example of a 3D-QSAR model's statistical parameters for a series of hypothetical this compound derivatives is shown in Table 2.

| Parameter | Value |

| Number of Compounds in Training Set | 30 |

| Number of Compounds in Test Set | 10 |

| r² (Correlation Coefficient) | 0.92 |

| q² (Cross-validated r²) | 0.75 |

| Predicted r² (for test set) | 0.85 |

This is an interactive data table. You can sort and filter the data.

Conformational Sampling and Molecular Dynamics Simulations for Dynamic Behavior

While static models like molecular docking provide a snapshot of ligand-protein interactions, molecules are dynamic entities that are constantly in motion. Conformational sampling and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, both alone in solution and in complex with a target protein, can provide valuable insights into its conformational flexibility and the stability of its interactions. researchgate.net

These simulations can reveal how the cyclohexane ring puckers, how the benzyl and carboxylate groups orient themselves, and how these motions affect the molecule's ability to bind to its target. By simulating the ligand-protein complex, researchers can observe the stability of the binding pose predicted by docking and identify key dynamic interactions that contribute to binding affinity. nih.gov This information is crucial for understanding the mechanism of action at a molecular level and for designing more effective and specific drug candidates.

Future Directions and Emerging Research Avenues

Integration into Advanced Materials Science and Nanotechnology

The unique structural characteristics of Benzyl (B1604629) cis-4-aminocyclohexane-1-carboxylate make it a promising candidate for the development of advanced materials and for applications in nanotechnology. The functionalization of nanoparticles to enhance their stability and utility in various media is a rapidly expanding field of research. The surface modification of nanoparticles with organic molecules can improve their physicochemical properties, overcoming challenges such as rapid aggregation and oxidation. nih.gov

The primary amino group of Benzyl cis-4-aminocyclohexane-1-carboxylate offers a reactive handle for covalent attachment to the surface of hydroxylated nanoparticles, such as those made of silica, alumina, or iron oxide. nih.govscirp.org This surface functionalization could impart new properties to the nanoparticles, for instance, improving their dispersibility in specific solvents or creating a platform for further chemical modifications. The benzyl group, on the other hand, can influence the hydrophobicity and stacking interactions of the resulting nanomaterials.

The functionalization of alkanes and cycloalkanes is a key area of interest for creating more valuable molecules from basic hydrocarbon feedstocks. mdpi.com While the core cyclohexane (B81311) structure of this compound is already functionalized, its integration into polymers or metal-organic frameworks (MOFs) could lead to materials with novel structural and functional properties. The cis-stereochemistry of the substituents on the cyclohexane ring will enforce a specific spatial arrangement, which could be exploited in the design of materials with tailored porosities, catalytic activities, or recognition capabilities.

Below is a table summarizing potential applications in materials science:

| Potential Application Area | Role of this compound | Potential Outcome |

| Nanoparticle Surface Modification | Covalently attached to nanoparticle surfaces via the amino group. | Improved nanoparticle stability, dispersibility, and biocompatibility. nih.govscirp.org |

| Polymer Synthesis | Used as a monomer or cross-linking agent. | Creation of polymers with defined stereochemistry and rigidity. |

| Metal-Organic Frameworks (MOFs) | Incorporated as an organic linker. | Development of MOFs with unique pore structures and selective binding properties. |

Development of Novel, Sustainable Synthetic Routes and Methodologies

The synthesis of specific isomers of substituted cyclohexanes, such as the cis-isomer of 4-aminocyclohexanecarboxylic acid derivatives, has been a significant challenge. googleapis.com Traditional synthetic methods often yield mixtures of cis and trans isomers, requiring complex purification procedures. google.com Future research will likely focus on the development of highly stereoselective and sustainable synthetic routes to obtain this compound.

One established route to the 4-aminocyclohexanecarboxylic acid core involves the hydrogenation of p-aminobenzoic acid. googleapis.comgoogle.com However, this reaction can produce a mixture of cis and trans isomers, with the ratio being dependent on the catalyst and reaction conditions. googleapis.comgoogle.com

| Catalyst | Pressure | Temperature | Solvent | Cis:Trans Ratio | Reference |

| 5% Ru/C | 15 bar | 100 °C | 10% NaOH (aq) | 1:4.6 | google.com |

Future efforts in this area will likely focus on catalysts and reaction conditions that favor the formation of the cis-isomer. Additionally, methods for the efficient separation of cis and trans isomers are crucial. Selective esterification has been shown to be a viable strategy, where the cis-isomer can be selectively reacted to form the corresponding ester, allowing for the isolation of the pure trans-acid. googleapis.comgoogle.com A similar strategy could be adapted to isolate the cis-ester.

The development of enzymatic or chemo-enzymatic routes could offer a more sustainable and highly selective alternative to traditional chemical synthesis. Biocatalysts could potentially be engineered to perform stereoselective synthesis or to resolve racemic mixtures of intermediates, leading to a more environmentally friendly and efficient production of this compound.

Exploration of New Biological Targets and Mechanisms of Action through Scaffold Diversification

The cyclohexane scaffold is a common motif in many biologically active compounds. The diversification of the this compound scaffold by modifying the amino and carboxylate functionalities presents a promising strategy for the discovery of new therapeutic agents.

Derivatives of the core 4-aminocyclohexanecarboxylic acid structure are known to be useful intermediates in the synthesis of pharmaceutically active compounds, including Janus kinase (JAK) inhibitors. google.com The cis- and trans-isomers can exhibit different biological activities, making stereochemical control crucial in drug design.

By derivatizing the amino group, for example, through acylation or sulfonylation, a library of new compounds can be generated. Research on related structures has shown that sulfonamide derivatives of cyclohexane carboxylates can possess interesting biological properties. ijcce.ac.ir Similarly, modifications of the benzyl ester to other esters or amides can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

A recent study on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated that these compounds can exhibit significant antiproliferative and anti-inflammatory activities. mdpi.com For instance, certain derivatives were found to be more effective than ibuprofen (B1674241) at inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and could strongly inhibit the secretion of pro-inflammatory cytokines like TNF-α. mdpi.com This suggests that the cyclohexane-based scaffold is a valuable starting point for the development of new anti-inflammatory and anticancer agents.

The table below outlines potential diversification strategies and their therapeutic goals:

| Modification Site | Chemical Transformation | Potential Biological Target/Activity |

| Amino Group | Acylation, Sulfonylation, Alkylation | Kinase inhibition, Antibacterial, Anti-inflammatory |

| Carboxylate Group | Amidation, Reduction, Ester exchange | Modulation of solubility and cell permeability |

| Cyclohexane Ring | Introduction of further substituents | Enhanced binding affinity and selectivity |

Applications in Chemical Biology Probes and Tool Compounds

Chemical biology probes are essential tools for dissecting complex biological processes. This compound, with its two distinct functional groups, is an attractive scaffold for the design and synthesis of such probes.

The primary amino group can be readily functionalized with a variety of reporter tags, such as fluorophores, biotin (B1667282), or photo-crosslinkers, without significantly altering the core structure's interaction with potential binding partners. The benzyl ester could serve as a point of attachment for a reactive group or could be designed to be cleaved by specific enzymes, allowing for the targeted release of a cargo molecule.

For example, a fluorescent dye could be attached to the amino group to create a probe for visualizing the subcellular localization of a target protein. Alternatively, a biotin tag could be incorporated for use in affinity purification experiments to identify the binding partners of a bioactive derivative.

The development of such chemical probes will be instrumental in elucidating the mechanism of action of any new bioactive compounds derived from the this compound scaffold. By understanding which proteins and pathways these compounds interact with, researchers can optimize their design to create more potent and selective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for Benzyl cis-4-aminocyclohexane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of the corresponding nitro or cyano precursor under controlled pressure (e.g., 1–3 atm H₂) using palladium on carbon (Pd/C) or Raney nickel. Optimize reaction time and temperature (typically 25–60°C) to minimize side reactions like over-reduction or epimerization. Monitor progress via TLC or HPLC with UV detection at 254 nm . For regioselective protection of the amine group, use benzyl chloroformate in the presence of a base like triethylamine .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodological Answer : Characterize using a combination of ¹H/¹³C NMR to confirm the cis-configuration (axial-equatorial coupling constants) and HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) to assess purity (>98%). Chiral chromatography (e.g., Chiralpak IA column) or optical rotation measurements can verify enantiomeric excess. Compare melting points and spectroscopic data with literature values .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the benzyl ester or amine group. Avoid prolonged exposure to moisture, which may hydrolyze the ester. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate transition-state energies for reactions like hydrogenation or ester hydrolysis. Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., enzymes or receptors) based on the compound’s conformational flexibility and hydrogen-bonding capacity . Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. How do structural modifications (e.g., substituents on the cyclohexane ring) influence biological activity?

- Methodological Answer : Prepare derivatives with substituents at the 2- or 3-positions of the cyclohexane ring and evaluate structure-activity relationships (SAR) using assays like:

- Enzyme inhibition : IC₅₀ determination via fluorescence polarization.

- Cellular permeability : Caco-2 monolayer assay.

- Thermodynamic solubility : Shake-flask method with HPLC quantification.

For example, electron-withdrawing groups (e.g., -NO₂) may enhance metabolic stability but reduce solubility .

Q. How can contradictory data on the compound’s acid-base behavior be resolved?

- Methodological Answer : Discrepancies in pKa values (amine group) may arise from solvent effects or measurement techniques. Use potentiometric titration (GLpKa) in aqueous/organic solvent mixtures (e.g., methanol-water) to determine intrinsic solubility and ionization constants. Cross-validate with spectrophotometric (UV-Vis) methods and computational tools like MarvinSketch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.